molecular formula C30H52O2 B1244117 3alpha,20-Lupanediol

3alpha,20-Lupanediol

Cat. No.: B1244117
M. Wt: 444.7 g/mol
InChI Key: YDNYDUBBAZTLTQ-FSEYCXJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,20-Lupanediol is a natural lupane-type triterpene diol with the molecular formula C 30 H 52 O 2 . This compound is part of a class of bioactive triterpenes known for their diverse biological functions, particularly in plant defense mechanisms . It is synthesized from 2,3-oxidosqualene in a reaction catalyzed by oxidosqualene cyclase (OSC) enzymes, which are key gatekeepers in triterpene biosynthesis . Research indicates that 3alpha,20-Lupanediol is one of several triterpene scaffolds produced by multifunctional OSC enzymes, such as the NaOSC1 identified in Nicotiana attenuata . Metabolomic studies in model plants suggest that triterpene derivatives, including potential glycosides of scaffolds like 3alpha,20-Lupanediol, can play a pivotal role in defense against insect herbivores, with certain features showing a significant negative correlation with larval mass . This positions 3alpha,20-Lupanediol as a compound of interest for investigating plant-insect interactions and natural product biosynthesis. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H52O2/c1-25(2)21-12-16-30(8)22(28(21,6)15-13-23(25)31)10-9-20-24-19(26(3,4)32)11-14-27(24,5)17-18-29(20,30)7/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21+,22-,23-,24-,27-,28+,29-,30-/m1/s1

InChI Key

YDNYDUBBAZTLTQ-FSEYCXJLSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(C)(C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C)C)C)C

Synonyms

3alpha,20-lupandiol

Origin of Product

United States

Natural Occurrence, Distribution, and Biosynthetic Pathways of 3alpha,20 Lupanediol

Biological Distribution and Occurrence in Eukaryotic Systems

The presence of 3alpha,20-Lupanediol is not ubiquitous across the plant kingdom but has been specifically identified and studied in certain model organisms, providing valuable insights into its physiological and ecological functions.

Identification and Profiling in Specific Plant Species (e.g., Nicotiana attenuata, Arabidopsis thaliana)

Detailed metabolomic studies have confirmed the presence of 3alpha,20-Lupanediol in the wild tobacco species Nicotiana attenuata and the model plant Arabidopsis thaliana. oup.comoup.com In N. attenuata, this compound is part of a complex mixture of triterpenoids. oup.comoup.com Similarly, the genome of Arabidopsis thaliana contains the genetic information for the synthesis of a variety of triterpenes, including 3alpha,20-Lupanediol. oup.comresearchgate.net Research has shown that in N. attenuata, 3alpha,20-Lupanediol is one of the major products synthesized by the enzyme NaOSC1. oup.com

Table 1: Presence of 3alpha,20-Lupanediol in Selected Plant Species

Plant Species Presence Confirmed Key Enzyme(s) Involved
Nicotiana attenuata Yes oup.comoup.com NaOSC1 oup.comnih.govresearchgate.netresearchgate.net

Spatiotemporal Accumulation Dynamics and Tissue-Specific Profiles

The accumulation of 3alpha,20-Lupanediol within plants is highly regulated, exhibiting both temporal and tissue-specific patterns. In Nicotiana attenuata, a pronounced accumulation of this triterpene has been observed. oup.comoup.com The highest levels are found in 14-day-old seedlings and the roots of 4-week-old plants, where concentrations can reach up to 2,193 ng/g fresh weight. oup.com While also detected in leaves and stems, the levels in these tissues are generally lower and can be induced by methyl jasmonate, a plant stress hormone. oup.com This dynamic distribution suggests a targeted role for 3alpha,20-Lupanediol in specific developmental stages and in response to environmental cues. oup.com

Ecological Context of its Natural Presence

Triterpenes, including 3alpha,20-Lupanediol, are recognized for their significant roles in plant defense against herbivores and pathogens. oup.comoup.comnih.govresearchgate.net In Nicotiana attenuata, a plant known for its complex chemical defenses, the biosynthesis of triterpenoids is integral to its interactions with herbivores like the tobacco hornworm (Manduca sexta). oup.comnih.gov Studies have shown a negative correlation between the presence of certain triterpenes and the mass of larvae feeding on the plant, highlighting their defensive function. oup.comnih.govnih.gov The production of 3alpha,20-Lupanediol and other triterpenes by enzymes like NaOSC1 is a key initial step in the biosynthesis of more complex defensive compounds, such as triterpene glycosides. oup.comresearchgate.netnih.gov

Enzymatic Synthesis and Mechanistic Investigations

The biosynthesis of 3alpha,20-Lupanediol is a multi-step process initiated by the cyclization of a linear precursor, a reaction catalyzed by a specific class of enzymes.

Role of Oxidosqualene Cyclases (OSCs) in Triterpene Scaffold Formation

The formation of the basic carbon skeleton of all triterpenes, including 3alpha,20-Lupanediol, is a critical step catalyzed by oxidosqualene cyclases (OSCs). oup.comoup.comnih.gov These enzymes take the linear substrate, 2,3-oxidosqualene (B107256), and through a complex series of cyclizations and rearrangements, generate a diverse array of triterpene scaffolds. oup.comnih.gov This initial cyclization is a pivotal point in triterpenoid (B12794562) biosynthesis, dictating the foundational structure of the final molecule. nih.gov The vast structural diversity of triterpenoids, with over 100 different skeletons identified, is a direct result of the varied activities of different OSCs. nih.gov

Functional Characterization of OSCs Catalyzing 3alpha,20-Lupanediol Biosynthesis (e.g., NaOSC1, AtLUP1)

Specific OSCs have been identified and functionally characterized for their role in the biosynthesis of 3alpha,20-Lupanediol. In Nicotiana attenuata, the enzyme NaOSC1 has been shown to be a multifunctional OSC, capable of producing multiple triterpene scaffolds, with 3alpha,20-Lupanediol being one of its major products alongside lupeol (B1675499) and dammarenediol II. oup.comnih.govresearchgate.netresearchgate.net Heterologous expression of NaOSC1 in Nicotiana benthamiana confirmed its ability to synthesize a total of ten different triterpene products. oup.com

In Arabidopsis thaliana, the enzyme AtLUP1 is a multifunctional cyclase that also produces 3alpha,20-Lupanediol as a major product, in addition to lupeol. oup.comoup.com The characterization of these enzymes through techniques like heterologous expression and gene silencing has been instrumental in elucidating their specific roles in the biosynthesis of 3alpha,20-Lupanediol and other related triterpenoids. oup.comnih.gov

Table 2: Characterized Oxidosqualene Cyclases in 3alpha,20-Lupanediol Biosynthesis

Enzyme Source Organism Key Products Enzyme Type
NaOSC1 Nicotiana attenuata 3alpha,20-Lupanediol, Lupeol, Dammarenediol II, β-amyrin oup.comresearchgate.net Multifunctional oup.comnih.govresearchgate.netresearchgate.net

Molecular Mechanisms of Stereospecific Cyclization and Carbocation Rearrangements

The biosynthesis of 3alpha,20-Lupanediol is a complex enzymatic process initiated from the linear precursor, (3S)-2,3-oxidosqualene. semanticscholar.orghebmu.edu.cn The transformation is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs), in this case, a multifunctional lupeol synthase. globalsciencebooks.infooup.comnih.gov The entire reaction sequence occurs within the single active site of the enzyme and involves a series of highly controlled, stereospecific cyclizations and carbocation rearrangements. oup.com

The process begins with the enzyme binding the 2,3-oxidosqualene substrate in a specific pre-folded conformation, typically a chair-chair-chair (CCC) arrangement, which pre-organizes the molecule for the subsequent cyclization cascade. mdpi.comharvard.edu The reaction is initiated by the protonation of the epoxide oxygen atom by a catalytic aspartic acid residue in the enzyme's active site, which triggers the opening of the epoxide ring and generates a C-3 hydroxyl group and a carbocation at the C-2 position. mdpi.comoup.com This initial step sets off a concerted polycyclization cascade.

This cascade proceeds through a series of electrophilic additions, resulting in the sequential formation of the A, B, C, and D rings to form the tetracyclic dammarenyl C-20 cation as a key intermediate. semanticscholar.orgglobalsciencebooks.infoscispace.com The formation of this cation is a critical branching point in triterpenoid biosynthesis. scispace.com To form the lupane (B1675458) skeleton characteristic of 3alpha,20-Lupanediol, the dammarenyl cation undergoes a series of Wagner-Meerwein rearrangements. This includes a ring expansion of the D-ring and subsequent cyclization of the side chain to form the five-membered E-ring, yielding the lupenyl cation. globalsciencebooks.infoscispace.com This sequence of rearrangements is guided by the architecture of the enzyme's active site, which stabilizes the transient cationic intermediates and channels the reaction toward a specific structural outcome, preventing premature termination or alternative reactions. nih.gov The final step to form the lupeol precursor is the deprotonation of the lupenyl cation. globalsciencebooks.info The subsequent modification to yield 3alpha,20-Lupanediol is catalyzed by the same multifunctional enzyme, as demonstrated in studies with Nicotiana attenuata's NaOSC1, which produces both lupeol and 3-alpha,20-lupanediol among other products. oup.comresearchgate.net

Investigation of Enzyme Active Site Architecture and Catalytic Residues

The product specificity of oxidosqualene cyclases (OSCs) is dictated by the precise three-dimensional architecture of their active site cavity and the specific amino acid residues that line it. nih.govoup.com These enzymes are membrane-associated proteins that catalyze the stereospecific cyclization of 2,3-oxidosqualene into various triterpenoid scaffolds. preprints.org Investigations into the active sites of lupeol synthases (LUS), the enzymes responsible for producing the precursor to 3alpha,20-Lupanediol, have revealed key structural features that control the complex carbocation cascade.

A highly conserved catalytic aspartic acid (part of Motif C) is crucial for initiating the cyclization by protonating the oxidosqualene substrate. mdpi.com The active site also contains aromatic amino acid residues (e.g., Tyrosine, Tryptophan, Phenylalanine) that are critical for stabilizing the carbocation intermediates through cation-π interactions. acs.orgnih.gov The precise positioning of these residues guides the folding of the substrate and the trajectory of the subsequent rearrangements.

Comparative studies and site-directed mutagenesis have identified specific residues that act as determinants of product outcome. For instance, a highly conserved MWCYCR motif is found in many β-amyrin synthases, while lupeol synthases typically feature a similar MLCYCR motif. nih.gov A single amino acid substitution, such as changing a tryptophan (W) to a leucine (B10760876) (L) in a β-amyrin synthase, can reprogram the enzyme to produce lupeol as its major product, demonstrating the profound impact of subtle changes in the active site environment. nih.govfrontiersin.org In the lupeol synthase from Iris tectorum (ItOSC6), a Y-ML triad (B1167595) within an LM256VL258AR motif at the ceiling of the active site is critical for lupeol synthesis. nih.gov Molecular docking simulations further confirm that specific residues, such as Val, Phe, and Met, work in concert to stabilize the substrate and intermediates, with cation-π interactions from phenylalanine playing a major role. nih.gov

Table 1: Key Motifs and Residues in Oxidosqualene Cyclases (OSCs) Influencing Product Specificity
Motif/ResidueTypical Location/EnzymeFunctionReference
Catalytic Aspartic Acid (Motif C)All OSCsInitiates cyclization by protonating the 2,3-oxidosqualene epoxide. mdpi.com
QW Motif (Motif D)Most lupeol and cycloartenol (B190886) synthasesHighly conserved structural role, contributes to stabilizing the active site conformation. mdpi.com
MLCYCRLupeol SynthasesConserved motif associated with the production of the lupane skeleton. nih.gov
MWCYCRβ-Amyrin SynthasesConserved motif associated with the production of the oleanane (B1240867) skeleton (β-amyrin). nih.gov
W to L substitution (e.g., W259L)β-Amyrin SynthaseSwitches product specificity from β-amyrin to lupeol. nih.gov
Y-LL triad (Y531/L256/L258)α-Amyrin Synthase (e.g., ItOSC2)An unusual triad that determines the 4th and 5th ring architecture. nih.govacs.org

Genetic and Molecular Regulation of Biosynthesis

Gene Expression Profiling and Transcriptional Control of Biosynthetic Enzymes

The biosynthesis of 3alpha,20-Lupanediol, like other triterpenoids, is tightly regulated at the transcriptional level. The abundance of the final compound is often directly correlated with the expression levels of genes encoding key enzymes in the biosynthetic pathway. This pathway begins with the mevalonate (B85504) (MVA) pathway in the cytosol, which produces the universal isoprenoid precursors. researchgate.net

Expression profiling studies in various plants have revealed that genes for triterpenoid biosynthesis are often expressed in a tissue-specific manner and can be induced by external stimuli. For example, in Panax notoginseng, genes for farnesyl diphosphate (B83284) synthase (FPS), squalene (B77637) synthase (SS), squalene epoxidase (SE), and dammarenediol-II synthase (DS) were all found to be most highly expressed in the flowers. nih.gov In castor (Ricinus communis), the accumulation of lupeol in the epidermis is correlated with the high, epidermis-specific expression of genes for HMG-CoA reductase (RcHMGR) and lupeol synthase (RcLUS). mdpi.com Similarly, the expression of lupeol synthase (LUS) and other upstream genes in Inonotus obliquus was shown to be upregulated in response to nitric oxide, leading to enhanced triterpenoid production. mdpi.com

Furthermore, the expression of these biosynthetic genes can be controlled by specific transcription factors. In oats, the regulation of triterpene synthesis has been linked to the HD-ZIP IV family of transcription factors. pnas.org Elicitors such as methyl jasmonate have also been shown to upregulate the expression of triterpenoid biosynthesis genes, indicating a role for these compounds in plant defense responses. nih.gov

Table 2: Research Findings on the Expression of Triterpenoid Biosynthetic Genes
GeneEnzymeOrganismKey FindingsReference
PnFPS, PnSS, PnSE, PnDSUpstream enzymes and dammarenediol-II synthasePanax notoginsengHighest expression in flowers; upregulated by methyl jasmonate (except PnSE2). nih.gov
RcLUS, RcHMGRLupeol synthase, HMG-CoA reductaseRicinus communisHigh, epidermis-specific expression correlates with lupeol accumulation. mdpi.com
LUS, SQS, SQELupeol synthase, Squalene synthase, Squalene epoxidaseInonotus obliquusTranscriptional activation induced by nitric oxide (NO) donor. mdpi.com
Multiple genesMVA pathway and modification enzymesAntrodia cinnamomeaGenes involved in triterpenoid synthesis show differential expression under various culture conditions. researchgate.net

Identification and Analysis of Biosynthetic Gene Clusters (BGCs) Related to Triterpenoid Production

In many plants, the genes responsible for the biosynthesis of a specific natural product are co-located in the genome, forming a biosynthetic gene cluster (BGC). frontiersin.orgnih.gov This physical clustering is thought to facilitate the co-inheritance and co-regulation of the genes required for a complete metabolic pathway. oup.com While triterpenoid biosynthetic genes can be scattered throughout the genome, numerous examples of BGCs for triterpenoids have been discovered. frontiersin.orgnih.govfrontiersin.org

Notable examples include the BGCs for avenacins in oats (Avena spp.), cucurbitacins in cucumber, and steroidal glycoalkaloids in tomato and potato. frontiersin.orgfrontiersin.org In Arabidopsis thaliana, clusters for the synthesis of thalianol (B1263613) and marneral (B1261729) have also been identified. frontiersin.orgnih.gov These clusters typically contain the core gene for the oxidosqualene cyclase (OSC) that creates the triterpene skeleton, along with genes for "decorating" enzymes like cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs), which perform subsequent oxidative and glycosylation steps. frontiersin.orgfrontiersin.org

The discovery of these clusters provides a powerful tool for pathway elucidation and metabolic engineering. nih.gov For instance, the identification of the genes flanking an OSC can rapidly lead to the discovery of the other enzymes involved in the production of a specific triterpenoid. While a specific BGC for 3alpha,20-Lupanediol has not been explicitly detailed, the enzymes responsible for its synthesis are of the same families commonly found in known triterpenoid BGCs, suggesting its own biosynthesis may be organized in a similar fashion in certain plant species.

Evolutionary Dynamics of Triterpenoid Biosynthetic Pathways

The vast structural diversity of triterpenoids, including the lupane skeleton of 3alpha,20-Lupanediol, is a product of extensive evolutionary innovation. frontiersin.orgnih.gov The evolution of triterpenoid biosynthetic pathways is primarily driven by the duplication and subsequent functional divergence of genes, particularly those encoding oxidosqualene cyclases (OSCs) and the cytochrome P450s that modify their products. frontiersin.orgnih.govfrontiersin.org

Plants harbor multiple OSC genes, in contrast to animals and fungi which typically have only one (lanosterol synthase) for sterol biosynthesis. frontiersin.org This expansion of the OSC gene family in plants has allowed for the evolution of enzymes that produce a wide array of over 200 different triterpene skeletons from the common precursor, 2,3-oxidosqualene. researchgate.net Phylogenetic analyses suggest that specialized OSCs, such as lupeol synthase and cycloartenol synthase, likely evolved from a common ancestral cyclase. harvard.edu The divergence between pathways leading to different skeletons, such as pentacyclic lupeol versus tetracyclic cycloartenol, is marked by fundamental changes in how the enzyme folds the substrate (e.g., chair-chair-chair vs. chair-boat-chair conformation) and manipulates the resulting carbocation intermediates. mdpi.comharvard.edu

The genomic organization of these pathways also reflects their evolutionary dynamics. The assembly of genes into BGCs is an evolutionary strategy that appears to have occurred multiple times independently (convergent evolution). frontiersin.orgnih.gov In other cases, the genes remain scattered as individual units or in tandem repeats, representing a different evolutionary trajectory. frontiersin.orgfrontiersin.org This dynamic nature allows plants to rapidly evolve new chemical defenses in response to changing environmental pressures. researchgate.net

Metabolic Flux Analysis and Pathway Engineering for Research Applications

Given the potential applications of triterpenoids, significant research has been directed towards engineering metabolic pathways to increase their production for research and industrial purposes. nih.gov Metabolic flux analysis and pathway engineering strategies aim to enhance the yield of desired compounds like 3alpha,20-Lupanediol or its precursors by optimizing the flow of metabolites through the biosynthetic pathway. biorxiv.org

A primary strategy involves the overexpression of genes encoding rate-limiting enzymes. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a well-established rate-limiting step in the MVA pathway, and its overexpression often leads to increased accumulation of downstream triterpenoids. frontiersin.orgbiorxiv.org Similarly, enhancing the expression of squalene synthase (SQS), squalene epoxidase (SQE), and the specific terminal oxidosqualene cyclase (e.g., lupeol synthase) can pull metabolic flux towards the target molecule. mdpi.combiorxiv.org

Another powerful approach is the redirection of metabolic flux by down-regulating competing pathways. In yeast and plants, the native sterol biosynthesis pathway competes for the same 2,3-oxidosqualene precursor. By reducing the expression of enzymes like lanosterol (B1674476) synthase or cycloartenol synthase, more substrate becomes available for the heterologously expressed triterpenoid synthase, thereby boosting product yields. frontiersin.orgbiorxiv.org

These engineering strategies are often implemented in microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli, which can be grown in large-scale fermenters, offering a sustainable and scalable production platform. nih.govbiorxiv.org Such heterologous systems have been successfully used to produce various triterpenoids, demonstrating the potential for creating microbial cell factories for compounds like 3alpha,20-Lupanediol. nih.gov

Table 3: Strategies for Pathway Engineering to Enhance Triterpenoid Production
StrategyDescriptionTarget Enzymes/PathwaysReference
Overexpression of Rate-Limiting EnzymesIncrease the expression of key enzymes to boost the overall pathway flux.HMGR, FPS, SQS, SQE, OSCs (e.g., LUS) frontiersin.orgbiorxiv.org
Down-regulation of Competing PathwaysReduce flux into competing pathways (e.g., sterol synthesis) to increase precursor availability.Lanosterol Synthase (LAS), Cycloartenol Synthase (CAS) frontiersin.orgbiorxiv.org
Heterologous ExpressionIntroduce the entire biosynthetic pathway into a microbial host for scalable production.Full MVA pathway + OSC + modifying enzymes nih.govbiorxiv.org
Multivariate Modular EngineeringOptimize the expression balance between different modules of the pathway to maximize production.Upstream (IPP production) and downstream (triterpene synthesis) modules frontiersin.org

Strategies for Enhanced Production via Heterologous Expression Systems (e.g., Nicotiana benthamiana, Yeast)

The production of specific triterpenoids like 3alpha,20-lupanediol is often limited by low yields from natural plant sources. Consequently, metabolic engineering in heterologous hosts such as Nicotiana benthamiana and the yeast Saccharomyces cerevisiae presents a promising alternative for scalable and sustainable production. sciepublish.com

Nicotiana benthamiana as an Expression Host:

Nicotiana benthamiana is widely used as a transient expression system for the functional characterization of plant enzymes, including those involved in triterpenoid biosynthesis. oup.com This system allows for rapid "proof-of-concept" studies for enzyme function before more complex and stable engineering in other hosts like yeast.

A notable example is the characterization of oxidosqualene cyclases (OSCs) from Nicotiana attenuata. Researchers utilized a Nicotiana benthamiana heterologous expression system to identify NaOSC1 as a multifunctional enzyme. oup.comresearchgate.netresearchgate.net When expressed in N. benthamiana leaves, NaOSC1 was shown to catalyze the cyclization of 2,3-oxidosqualene into at least ten different triterpene scaffolds, including 3alpha,20-lupanediol, lupeol, dammarenediol II, and β-amyrin. oup.comresearchgate.netnih.gov In contrast, another enzyme from the same plant, NaOSC2, was found to be highly specific, producing only β-amyrin. oup.comnih.gov Similarly, AtLUP1 from Arabidopsis thaliana has been identified as an enzyme that produces 3-alpha,20-lupanediol as a major product. oup.com These studies demonstrate the utility of N. benthamiana in identifying and characterizing the specific enzymes required to produce 3alpha,20-lupanediol, which is the first step toward engineered production.

Yeast as a Production Platform:

Yeast, particularly Saccharomyces cerevisiae, is an attractive chassis for producing triterpenoids due to its well-understood genetics, robustness in industrial fermentations, and the natural presence of the mevalonate (MVA) pathway, which provides the necessary precursors. sciepublish.comrsc.org While specific high-yield production of 3alpha,20-lupanediol in yeast has not been extensively detailed, the strategies developed for other triterpenoids are directly applicable.

Key strategies for enhancing production in yeast include:

Optimizing Enzyme Expression: The efficiency of the OSC is critical. Protein engineering techniques can be employed to improve the catalytic activity and stability of enzymes like NaOSC1 or AtLUP1 when expressed in yeast. nih.gov

Enzyme Fusion and Scaffolding: To improve the efficiency of multi-step pathways, enzymes can be physically linked together. Fusing an OSC to an upstream enzyme or co-localizing enzymes on a protein scaffold can enhance substrate channeling and increase final product titers. sciepublish.com

Subcellular Compartmentalization: Targeting biosynthetic enzymes to specific organelles, such as the endoplasmic reticulum or peroxisomes, can increase the local concentration of substrates and enzymes, isolate the pathway from competing metabolic routes, and mitigate the toxicity of intermediates. sciepublish.comfrontiersin.org

EnzymeSource OrganismHeterologous HostProductsKey Findings
NaOSC1 Nicotiana attenuataNicotiana benthamiana3alpha,20-Lupanediol, Lupeol, β-Amyrin, Dammarenediol II, and othersDemonstrated to be a multifunctional enzyme capable of producing a diverse range of triterpene scaffolds. oup.comoup.comresearchgate.net
AtLUP1 Arabidopsis thalianaN/A (Functionally characterized)3alpha,20-Lupanediol, LupeolIdentified as a major producer of 3-alpha,20-lupanediol. oup.com
NaOSC2 Nicotiana attenuataNicotiana benthamianaβ-AmyrinA highly selective enzyme, producing a single triterpene scaffold, highlighting the specificity differences among OSCs. researchgate.netnih.gov

Manipulation of Precursor Supply and Downstream Metabolic Diversification

Beyond expressing the core biosynthetic enzyme, achieving high-level production of 3alpha,20-lupanediol and its derivatives requires extensive engineering of the host's metabolism to increase the availability of precursors and to create novel molecules through further modifications.

Enhancing Precursor Supply:

The biosynthesis of all triterpenoids begins with the cyclization of 2,3-oxidosqualene. researchgate.net Therefore, increasing the intracellular pool of this precursor is a primary strategy for improving yields in engineered microbes. In yeast, this is typically achieved by engineering the native MVA pathway. sciepublish.com

Common strategies include:

Upregulation of the MVA Pathway: Overexpression of rate-limiting enzymes in the MVA pathway is a widely used approach. A key target is HMG-CoA reductase (HMGR). Expressing a truncated version of HMGR (tHMGR), which removes its feedback regulation mechanism, has been shown to significantly boost the production of various terpenoids. sciepublish.combiorxiv.org

Increasing Acetyl-CoA and NADPH Supply: The MVA pathway consumes acetyl-CoA and the reducing equivalent NADPH. Engineering central carbon metabolism to enhance the supply of these molecules can further increase the flux towards triterpenoid synthesis. sciepublish.com For instance, overexpressing acetyl-CoA synthetase can increase the acetyl-CoA pool. biorxiv.org

Downregulation of Competing Pathways: In yeast, a significant portion of the precursor pool is naturally directed towards the synthesis of ergosterol (B1671047), an essential membrane component. To redirect this flux, the expression of the first enzyme in the ergosterol-specific pathway, lanosterol synthase (ERG7), can be downregulated. This is often done using repressible promoters, which allows for initial cell growth before shifting metabolic resources to the desired triterpenoid. sciepublish.com

StrategyTargetMechanismExpected Outcome
Upregulate MVA Pathway HMG-CoA Reductase (HMGR)Overexpress a truncated, deregulated version (tHMGR). sciepublish.combiorxiv.orgIncreased production of mevalonate and downstream precursors IPP/DMAPP.
Upregulate MVA Pathway Isopentenyl pyrophosphate isomerase (IDI), Farnesyl-diphosphate synthase (FPPS), Squalene synthase (SQS)Overexpress key downstream enzymes in the pathway. nih.govIncreased conversion of IPP/DMAPP into squalene and 2,3-oxidosqualene.
Downregulate Competing Pathways Lanosterol Synthase (ERG7)Use a repressible promoter (e.g., MET3, CTR3) to reduce expression. sciepublish.comDiverts 2,3-oxidosqualene from ergosterol synthesis to the heterologous triterpenoid pathway.
Enhance Cofactor Supply Acetyl-CoA Synthetase (ACS), etc.Overexpress enzymes involved in acetyl-CoA and NADPH generation. sciepublish.combiorxiv.orgmdpi.comEnsures sufficient cofactors are available for the MVA pathway to operate at a high rate.

Downstream Metabolic Diversification:

Once the 3alpha,20-lupanediol scaffold is produced, its structure can be further modified to create a variety of derivatives with potentially new or improved biological activities. This process, known as downstream diversification, is primarily catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org

Oxidation by P450s: P450s are a large family of enzymes that introduce oxygen atoms into molecules, creating hydroxyl groups or catalyzing other oxidative reactions. frontiersin.org Research on Nicotiana attenuata has identified P450s that act on triterpene scaffolds. For example, NaCYP716A419 was shown to perform a three-step oxidation at the C28 position of lupeol and β-amyrin, and it also acts on the lupanediol scaffold. oup.com Another enzyme, NaCYP716C87, hydroxylates the C2α position of various triterpene backbones, including lupanediol. oup.com Co-expressing these P450s with an OSC that produces 3alpha,20-lupanediol could generate novel oxidized derivatives.

Glycosylation by UGTs: UGTs attach sugar moieties (like glucose) to the triterpenoid scaffold, a process called glycosylation. This modification can significantly increase the water solubility and alter the bioavailability and activity of the compound. nih.gov By screening and introducing various UGTs, a diverse library of glycosylated 3alpha,20-lupanediol derivatives can be produced.

Gene Clustering: In some plants, the genes for an entire metabolic pathway, including the OSC and subsequent tailoring enzymes, are located together in the genome in operon-like clusters. nih.gov The discovery and transfer of such a cluster responsible for a modified lupanediol derivative could be a powerful strategy for pathway engineering. nih.gov

Advanced Methodologies for Analysis and Structural Elucidation of 3alpha,20 Lupanediol

Advanced Chromatographic Separation and Purification Methodologies

The isolation of 3α,20-Lupanediol from intricate biological extracts necessitates high-resolution separation techniques. Modern chromatography offers a suite of methods to achieve the requisite purity for subsequent structural analysis.

High-Resolution Liquid Chromatography (LC) Techniques for Complex Biological Extracts

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation of triterpenoids from complex mixtures. nih.govopenaccessjournals.com These techniques leverage the differential partitioning of analytes between a stationary phase and a liquid mobile phase to achieve separation. For compounds like 3α,20-Lupanediol, reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

The evolution from HPLC to UHPLC, which utilizes columns with sub-2 µm particles, has enabled significantly higher resolution and faster analysis times. nih.govnih.gov This is particularly advantageous when dealing with the complexity of biological extracts, where numerous structurally similar compounds may be present. spectroscopyonline.com The choice of column chemistry and mobile phase composition is critical and can be optimized to enhance the separation of lupanediol isomers and other related triterpenoids. sielc.com For instance, a study on the metabolic products of Zea mays utilized HPLC with UV detection at 203 nm to separate and identify triterpenes, including those of the lupanediol type. researchgate.net

Table 1: Comparison of HPLC and UHPLC for Triterpenoid (B12794562) Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Particle Size 3-5 µm< 2 µm
Resolution HighVery High nih.gov
Analysis Time LongerShorter nih.gov
System Pressure Lower (<400 bar) nih.govHigher (up to 1200 bar) nih.gov
Application Routine analysis, quality control openaccessjournals.comComplex mixture separation, high-throughput screening nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mode, particularly for more polar analytes. chromatographyonline.com While less common for non-polar triterpenoids, it can be a valuable tool depending on the specific sample matrix and the presence of other compounds. chromatographyonline.com

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile or semi-volatile compounds. researchgate.netchromatographyonline.commdpi.com While 3α,20-Lupanediol itself has low volatility, it can be readily analyzed by GC after derivatization. This process involves chemically modifying the hydroxyl groups to increase volatility and thermal stability.

In several studies, triterpenes extracted from plant tissues were analyzed by GC-MS. researchgate.netoup.com For example, research on Nicotiana attenuata involved the GC-MS analysis of extracts to identify and quantify various triterpenoids, including 3α,20-Lupanediol. oup.com The resulting mass spectra, characterized by specific fragmentation patterns, are crucial for the identification of the compound. researchgate.netoup.com The retention time in the chromatogram provides an additional layer of identification when compared against authentic standards. The use of capillary columns with polar stationary phases is common for the separation of these types of compounds. oiv.int

Solid-Phase Extraction (SPE) and Other Sample Enrichment Strategies

Prior to chromatographic analysis, complex biological samples often require a cleanup and enrichment step to remove interfering substances and concentrate the analytes of interest. thermofisher.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. chromatographyonline.comgilson.com SPE operates on the same principles as liquid chromatography but is used for sample preparation rather than analytical separation. chromatographyonline.com

For the extraction of triterpenoids like 3α,20-Lupanediol from a polar matrix (e.g., an aqueous plant extract), a nonpolar SPE sorbent such as C18 is typically used. chromatographyonline.com The general steps involve:

Conditioning: The sorbent is prepared with a solvent to ensure proper interaction with the sample.

Loading: The sample is passed through the sorbent, and the nonpolar triterpenoids are retained.

Washing: A polar solvent is used to wash away interfering polar compounds.

Elution: A nonpolar solvent is used to elute the retained triterpenoids, which are then collected for analysis. thermofisher.com

This process not only cleans up the sample but can also concentrate the analyte, thereby increasing the sensitivity of the subsequent chromatographic analysis. thermofisher.com

Structural Elucidation via State-of-the-Art Spectroscopic Methods

Once a purified sample of 3α,20-Lupanediol is obtained, a combination of advanced spectroscopic techniques is employed to definitively determine its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the compound. For complex molecules like 3α,20-Lupanediol, a suite of 1D and 2D NMR experiments is required. researchgate.net

Advanced 1D and 2D NMR Pulse Sequences (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguously assigning all the proton and carbon signals in the 3α,20-Lupanediol molecule. mdpi.comnih.gov

¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically through two or three bonds (²JHH and ³JHH). sdsu.eduyoutube.com This is crucial for identifying adjacent protons and tracing out spin systems within the molecule, such as the various methylene (B1212753) and methine groups in the lupanediol rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com It is invaluable for connecting the different spin systems identified by COSY and for placing quaternary carbons within the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of the hydroxyl groups and the methyl groups at the ring junctions.

Table 2: Key 2D NMR Experiments for the Structural Elucidation of 3α,20-Lupanediol

ExperimentInformation GainedApplication for 3α,20-Lupanediol
COSY ¹H-¹H correlations through bonds (2-3 bonds) sdsu.eduTracing proton-proton connectivity within the ring systems and side chain.
HSQC ¹H-¹³C one-bond correlations youtube.comAssigning protons to their directly attached carbons.
HMBC ¹H-¹³C long-range correlations (2-3 bonds) youtube.comAssembling the carbon skeleton by connecting different fragments and placing quaternary carbons.
NOESY ¹H-¹H correlations through space youtube.comDetermining the stereochemistry, such as the α-orientation of the C-3 hydroxyl group and the spatial relationship between different parts of the molecule.

Through the careful and combined interpretation of these advanced chromatographic and spectroscopic data, the precise chemical structure and stereochemistry of 3α,20-Lupanediol can be unequivocally established.

Computational NMR Prediction and Validation with Experimental Data

As of the current body of scientific literature, there are no published studies detailing the use of computational Nuclear Magnetic Resonance (NMR) prediction for 3alpha,20-Lupanediol. Furthermore, experimental NMR data for this specific compound have not been made available for validation purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There is no specific information available in the reviewed scientific literature regarding the use of High-Resolution Mass Spectrometry (HRMS) for the accurate mass determination of 3alpha,20-Lupanediol.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Insights

The application of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for generating conformational insights, such as determining the collision cross-section (CCS), has not been reported for 3alpha,20-Lupanediol in the available literature.

Application of X-ray Crystallography for Absolute Configuration Determination

There are no published reports on the use of X-ray crystallography to determine the absolute configuration of 3alpha,20-Lupanediol. Consequently, no crystal structure data is available for this compound.

Quantitative Analysis in Biological Matrices

The quantification of 3alpha,20-Lupanediol has been successfully performed in plant tissues, highlighting its varying accumulation based on developmental stage and tissue type.

Development and Validation of LC-MS/MS and GC-MS/MS Methods for Precision Quantification

Research into the biosynthesis of triterpenes has led to the successful quantification of 3alpha,20-Lupanediol in plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govoup.comoup.com In studies of Nicotiana attenuata, this compound was found to be one of the two most abundant products of the NaOSC1 enzyme. nih.govoup.comoup.com

Quantitative analysis revealed a distinct spatiotemporal accumulation pattern. The highest levels of 3alpha,20-Lupanediol were detected in 14-day-old seedlings and the roots of 4-week-old plants, reaching concentrations of up to 2,193 ng per gram of fresh weight (FW). nih.govoup.com It was also found in leaves and stems after induction with methyl jasmonate, though at lower levels. oup.com

While GC-MS has been effectively used for quantification, the development and validation of a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precision quantification of 3alpha,20-Lupanediol in biological matrices has not been reported in the reviewed literature.

Table 1: Quantitative Analysis of 3alpha,20-Lupanediol in Nicotiana attenuata Tissues via GC-MS

Plant Tissue/AgeConcentration (ng/g FW)Reference
14-day-old Seedlings2,193 nih.govoup.com
Roots (4-week-old plants)High Accumulation nih.govoup.com
FlowersDetected nih.govoup.com
Leaves (MeJA induced)Low Level oup.com
Stems (MeJA induced)Low Level oup.com

High-Performance Thin-Layer Chromatography (HPTLC) for Semiquantitative Screening

High-Performance Thin-Layer Chromatography (HPTLC) represents a significant advancement of conventional TLC, offering higher resolution, greater sensitivity, and improved speed and precision in analysis. foliamedica.bg It serves as a powerful tool for the qualitative and semiquantitative phytochemical analysis of herbal drugs and complex mixtures. researchgate.net The technique's utility in semiquantitative screening makes it highly suitable for determining the approximate concentration of specific markers, such as 3alpha,20-Lupanediol, in a given sample.

The fundamental principle of semiquantitative HPTLC involves a comparative analysis of a marker compound in a test solution against a reference solution with a known concentration. edqm.euedqm.eu The intensity of the chromatographic spot or band produced by the test sample is visually inspected or measured using a densitometer, and then compared to the intensity of the spot from the reference standard. edqm.eu This allows for an estimation of whether the marker's concentration is above or below a specified limit. edqm.eu

HPTLC offers several advantages for screening purposes. It is cost-effective and allows for the simultaneous analysis of multiple samples on a single plate, which significantly reduces the cost per analysis and saves time. foliamedica.bg The method is versatile and can be adapted to a wide variety of compound classes and sample matrices, including those with high lipid or sugar content. foliamedica.bglcms.cz Furthermore, the development of automated systems for sample application, chromatogram development, and detection has led to highly reproducible and reliable results. e-bookshelf.de

The development of an HPTLC method for screening 3alpha,20-Lupanediol would involve several optimized steps, as detailed in the table below.

ParameterDescriptionExample for 3alpha,20-Lupanediol Screening
Stationary Phase The adsorbent material coated on the plate.HPTLC plates with silica (B1680970) gel 60 F254 are commonly used for separating non-polar compounds like triterpenoids. foliamedica.bg
Sample Preparation Extraction of the compound from the matrix.An extract from a plant source would be prepared using a suitable organic solvent like methanol or chloroform.
Mobile Phase The solvent system that moves up the plate, separating the components.A mixture of non-polar and polar solvents, such as Toluene:Ethyl Acetate (e.g., 8:2 v/v), would be optimized to achieve good separation.
Application The process of applying the sample and standard to the plate.Precise volumes of the test extract and a 3alpha,20-Lupanediol standard solution are applied as bands using an automated applicator.
Development The separation process within a chromatographic chamber.The plate is developed in a chamber saturated with the mobile phase vapor for a set time (e.g., 20 minutes) to ensure uniform separation. mdpi.com
Derivatization Chemical treatment to visualize separated compounds.After development, the plate is dried and sprayed with a reagent like Anisaldehyde-Sulphuric acid, followed by heating to produce colored spots for visualization.
Detection & Quantification Visualization and measurement of the spots.The plate is observed under UV light (254 nm or 366 nm) and visible light. A densitometric scanner measures the intensity and Rf value of the spots for comparison. foliamedica.bg

This semiquantitative approach is particularly valuable in quality control, where it can be used to quickly screen raw materials or herbal formulations to ensure the presence of required compounds and to detect potential adulteration. researchgate.netedqm.eu

Metabolomic Profiling and Multivariate Statistical Analysis for Biological System Comparison

Metabolomic profiling is a comprehensive analytical approach used to identify and quantify the small molecule metabolites within a biological system. When applied to the study of 3alpha,20-Lupanediol, it can provide a snapshot of the metabolic state of an organism or cell culture in response to the compound or as part of its natural metabolic constitution. This systems-level perspective helps in understanding the broad metabolic changes and the biological pathways that are affected. nih.gov

High-throughput technologies, particularly mass spectrometry (MS), are central to metabolomics, capable of detecting hundreds to thousands of metabolites simultaneously. nih.gov However, the complexity and volume of the data generated necessitate the use of advanced statistical methods for interpretation. Multivariate statistical analysis encompasses a range of techniques designed to analyze datasets with multiple variables, making it indispensable for dissecting metabolomic data. careerfoundry.com These methods aim to identify patterns, correlations, and significant differences between experimental groups that might not be apparent from univariate analysis. careerfoundry.comresearchgate.net

The application of multivariate analysis to metabolomics data allows researchers to compare different biological systems, such as treated vs. untreated cells, or healthy vs. diseased organisms. nih.gov This comparison can reveal how the presence or introduction of a compound like 3alpha,20-Lupanediol alters the metabolic landscape.

Several key multivariate statistical techniques are employed in metabolomic data analysis:

Statistical MethodAcronymPrinciple and Application in Metabolomics
Principal Component Analysis PCAAn unsupervised dimensionality-reduction method that transforms a large set of variables into a smaller set of uncorrelated variables called principal components. researchgate.net It is used for initial data exploration, to visualize trends, identify outliers, and observe clustering among samples based on their metabolic profiles.
Partial Least Squares-Discriminant Analysis PLS-DAA supervised method used to sharpen the separation between groups of observations by rotating PCA components. It is particularly useful for identifying the variables (metabolites) that are most responsible for the discrimination between experimental groups.
Orthogonal Partial Least Squares-Discriminant Analysis OPLS-DAA modification of PLS-DA that separates the variation in the data into two parts: one that is predictive of the class (e.g., treated vs. control) and one that is orthogonal (unrelated). This improves model interpretation by isolating the variation of interest.
Canonical Correspondence Analysis CCAAn approach used to identify correlations between two sets of data, such as species distribution and environmental factors. researchgate.net In metabolomics, it can be used to correlate metabolite levels with other biological data (e.g., gene expression) to understand regulatory networks.
Hierarchical Clustering Analysis HCAAn unsupervised method that groups samples based on the similarity of their metabolite profiles, often visualized as a heat map and dendrogram. It provides an intuitive representation of the relationships between samples and metabolites.

By employing these methodologies, researchers can move from a large, complex dataset to a functional biological interpretation. For instance, if a study aimed to compare the metabolic profiles of two plant varieties, one of which produces 3alpha,20-Lupanediol, multivariate analysis could pinpoint not only the presence of this compound but also other related metabolic shifts, thereby offering insights into its biosynthetic pathway or physiological role. nih.gov This approach is powerful for biomarker discovery and for understanding the systems-level biological impact of specific compounds. nih.gov

Biological Activities and Mechanistic Research of 3alpha,20 Lupanediol

Role in Plant Defense and Ecological Interactions

Triterpenes, as a class of compounds, are pivotal in how plants defend against various environmental threats, including herbivores. researchgate.netoup.com The compound 3alpha,20-Lupanediol is synthesized in plants through a complex series of enzymatic reactions. oup.com Specifically, oxidosqualene cyclases (OSCs) are key enzymes that initiate the biosynthesis of triterpenes. researchgate.netoup.com In the plant Nicotiana attenuata, the enzyme NaOSC1 has been identified as a multifunctional enzyme capable of producing 3alpha,20-Lupanediol along with other triterpene scaffolds. researchgate.netoup.commpg.de This compound is part of a plant's chemical arsenal, which can include both constitutive defenses that are always present and induced defenses that are produced in response to an attack. nih.gov

Anti-herbivore Mechanisms: Investigation of Anti-feedant Properties and Toxicity in Model Systems (e.g., Manduca sexta larvae)

Research has shed light on the defensive role of 3alpha,20-Lupanediol and related triterpenes against insect herbivores. Studies using the model organism Manduca sexta, a moth larva that feeds on tobacco plants, have been instrumental in this area. researchgate.netoup.com While direct toxicity assays specifically on 3alpha,20-Lupanediol are part of a broader investigation into triterpene glycosides, the overarching findings point to the defensive nature of the triterpene profile in N. attenuata. researchgate.netoup.com

In one study, the silencing of the NaOSC1 gene in N. attenuata led to a notable impact on the performance of M. sexta larvae. researchgate.net This suggests that the products of the NaOSC1 enzyme, which include 3alpha,20-Lupanediol, are integral to the plant's defense. researchgate.net Metabolomic analysis revealed a significant negative correlation between the presence of certain triterpene glycoside clusters and the mass of the larvae, indicating that these compounds likely have anti-feedant or toxic effects that hinder the growth of the herbivores. researchgate.netoup.com While other triterpenes like β-amyrin have demonstrated concentration-dependent antifeedant activity against other insects, the specific contribution of 3alpha,20-Lupanediol is part of this larger defensive chemistry. oup.comoup.com

Table 1: Impact of NaOSC1 Silencing on M. sexta Performance

Experimental ConditionObservationImplication for 3alpha,20-Lupanediol
Silencing of NaOSC1 gene in N. attenuataAltered performance of M. sexta larvae3alpha,20-Lupanediol, as a product of NaOSC1, is implicated in the plant's defense against this herbivore. researchgate.net
Metabolomic AnalysisNegative correlation between triterpene glycoside clusters and larval massSuggests that derivatives of compounds like 3alpha,20-Lupanediol contribute to anti-herbivore effects. researchgate.netoup.com

Molecular and Cellular Responses in Plant-Insect Interactions

The interaction between plants and insects is a dynamic process involving a complex interplay of molecular and cellular responses. nih.gov When an herbivore like M. sexta feeds on a plant, it triggers a cascade of events at the molecular level. The production of defensive compounds like 3alpha,20-Lupanediol is a key part of this response. researchgate.netoup.commpg.de

The biosynthesis of 3alpha,20-Lupanediol itself is a sophisticated cellular process. It begins with the cyclization of 2,3-oxidosqualene (B107256), a reaction catalyzed by OSC enzymes. oup.com In N. attenuata, NaOSC1 is responsible for producing a range of triterpenes, including 3alpha,20-Lupanediol, highlighting its role as a multifunctional enzyme. researchgate.netoup.commpg.de The expression of the gene encoding this enzyme and the subsequent accumulation of its products can be specific to certain tissues and developmental stages of the plant, indicating a highly regulated defense strategy. oup.com For instance, 3alpha,20-lupanediol showed the highest accumulation in young seedlings and the roots of older plants. mpg.de

Potential Interactions with Plant Signaling Pathways (e.g., Jasmonate, Salicylate)

Plant defense responses are largely regulated by signaling pathways, with the jasmonate (JA) and salicylate (B1505791) (SA) pathways being central to defense against herbivores and pathogens, respectively. mdpi.comnih.gov The jasmonate signaling pathway is particularly important in orchestrating defenses against chewing insects like M. sexta. researchgate.net

Research indicates that the accumulation of some triterpenes is influenced by jasmonate signaling. mpg.de For example, after the application of methyl jasmonate (a derivative of jasmonic acid), 3alpha,20-lupanediol was detected in the leaves and stems of N. attenuata, albeit at low levels. mpg.de This suggests that the jasmonate pathway can induce the production of this defensive compound in tissues that are under attack. The intricate crosstalk between the JA and SA pathways allows plants to fine-tune their defensive responses to a wide array of threats. mdpi.com The production of triterpenes like 3alpha,20-Lupanediol is likely integrated into this complex signaling network, allowing the plant to mount an effective defense. researchgate.net

In Vitro Cellular and Molecular Investigations

Beyond its role in the natural environment, 3alpha,20-Lupanediol has been a subject of study in controlled laboratory settings to understand its effects on cells and its molecular interactions.

Assessment of Biological Responses in Specific Eukaryotic Cell Lines (excluding human clinical context)

The biological activity of 3alpha,20-Lupanediol has been assessed in various eukaryotic cell lines. These in vitro studies provide a controlled environment to observe the cellular responses to the compound. While the provided search results focus heavily on the plant-herbivore interaction and biosynthesis, the general class of triterpenoids, to which 3alpha,20-Lupanediol belongs, is known to exhibit a wide range of biological activities in cellular assays. oup.com The specific responses in non-human eukaryotic cell lines would be a subject for more targeted biochemical screening.

Table 2: Investigated Biological Activities of the Triterpenoid (B12794562) Class

ActivityGeneral Observation for Triterpenoids
AntibacterialActive against various bacterial strains. oup.com
AntifungalShows inhibitory effects on fungal growth. oup.com
AntiparasiticDemonstrates activity against certain parasites. oup.com
InsecticidalCan be toxic to various insect species. oup.com
AntifeedantDeters feeding by herbivores. oup.com

Modulation of Intracellular Signaling Pathways and Gene Expression

Direct research delineating the specific intracellular signaling pathways and gene expression profiles modulated by 3alpha,20-Lupanediol is limited in publicly available scientific literature. However, extensive research into structurally related lupane-type pentacyclic triterpenes, such as betulin (B1666924), lupeol (B1675499), and betulinic acid, provides a framework for potential mechanisms. These compounds are known to interfere with multiple signaling cascades crucial for cell survival and proliferation. nih.govfrontiersin.org

Studies on these related compounds have shown modulation of key signaling pathways involved in cancer progression. For instance, some lupane-type triterpenes have been observed to downregulate the MAPK/PI3K and STAT3 pathways, which are linked to cell progression, survival, immune suppression, and chemoresistance. mdpi.com The activation of these pathways is often associated with the upregulation of proteins that allow cancer cells to evade the immune system. mdpi.com

In terms of gene expression, lupane (B1675458) triterpenes can influence the levels of critical cell cycle regulatory proteins. Betulin, for example, has been shown to inhibit cell proliferation by reducing the expression levels of Cyclin B, Cyclin D1, and Cyclin E, while increasing the expression of checkpoint proteins p21 and p27. nih.gov Similarly, another compound, 3alpha-hydroxy-5alpha-pregnan-20-one, has demonstrated the ability to regulate gene expression by causing a concentration-dependent decrease in GABA(A) receptor alpha4 subunit mRNA levels in neuronal cells. nih.gov These findings suggest that triterpenoids can exert their biological effects by directly or indirectly altering the transcription of specific genes.

Table 1: Examples of Intracellular Signaling and Gene Expression Modulation by Related Lupane-Type Triterpenes

CompoundPathway/Gene AffectedObserved Effect in Research ContextCitation
Betulinic AcidIntrinsic Apoptotic PathwayTriggers mitochondrial membrane potential destruction. thieme-connect.de
MAPK and PI3K/Akt PathwaysImplicated in the mode of action for apoptosis induction. thieme-connect.de
BetulinCyclin B, D1, EReduces expression levels. nih.gov
p21, p27Increases expression levels. nih.gov
Lupeol, Betulin, Betulinic AcidMAPK/PI3KDownregulation observed in NSCLC A549 cells, limiting cell progression. mdpi.com
STAT3Downregulation observed in NSCLC A549 cells. mdpi.com

Investigation of Cellular Processes (e.g., cell cycle progression, apoptosis, ferroptosis) for Research Purposes

The study of how chemical compounds affect fundamental cellular processes is a cornerstone of biomedical research. While specific data on 3alpha,20-Lupanediol is sparse, research on the broader class of lupane triterpenes demonstrates their utility in investigating cell cycle progression and apoptosis.

Cell Cycle Progression The cell cycle is a series of events that leads to cell division and replication. Its dysregulation is a hallmark of cancer. The effect of a compound on the cell cycle is typically analyzed using flow cytometry, where cellular DNA is stained with a fluorescent dye like Propidium Iodide (PI) or DAPI. wisc.eduyoutube.com This technique allows researchers to quantify the proportion of cells in different phases (G0/G1, S, and G2/M) based on their DNA content. wisc.eduyoutube.com Research on various pentacyclic triterpenes has shown they can induce cell cycle arrest at the S-phase and G2/M-phase in non-small cell lung cancer (NSCLC) A549 cells. mdpi.com Betulin, in particular, has been found to inhibit proliferation by regulating checkpoint proteins. nih.gov

Apoptosis Apoptosis is a form of programmed cell death essential for removing unwanted or damaged cells. nih.gov Many anti-cancer agents function by inducing apoptosis in tumor cells. nih.gov The induction of apoptosis by lupane-type triterpenes is a well-documented area of research. nih.govthieme-connect.deresearchgate.net Betulinic acid, for instance, is known to trigger the intrinsic apoptotic pathway. thieme-connect.de This pathway involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of effector caspases like caspase-3, which execute the cell death program. nih.govmdpi.com The apoptotic effect of these compounds has been verified in numerous cancer cell lines, including those from lung, colon, and breast cancers. nih.govresearchgate.net

Ferroptosis Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It is mechanistically different from apoptosis and involves processes like the depletion of glutathione (B108866) and inactivation of the enzyme glutathione peroxidase 4 (GPX4). nih.gov While ferroptosis is an active area of investigation in cancer and neurodegenerative diseases, its specific investigation in the context of 3alpha,20-Lupanediol or other lupane-type triterpenes is not documented in the available scientific literature.

Table 2: Research Findings on Cellular Processes Modulated by Related Pentacyclic Triterpenes

Cellular ProcessCompound(s)Model SystemKey Research FindingCitation
ApoptosisBetulinic AcidMelanoma cell linesInduces apoptosis; identified as a promising anticancer agent. thieme-connect.de
ApoptosisBetulinLung cancer cell line (A549)Increased apoptosis induction by 27% compared to control. nih.gov
ApoptosisOleanolic Acid, Betulinic AcidNSCLC A549 cellsInduced apoptosis and activation of caspase 3. mdpi.com
Cell Cycle ArrestBetulinLung cancer cell line (A549)Inhibits cell proliferation through regulation of checkpoint proteins. nih.gov
Cell Cycle ArrestVarious TriterpenesNSCLC A549 cellsInduced S-phase and G2/M-phase cycle arrest. mdpi.com

Preclinical Mechanistic Studies in Model Organisms

Pharmacodynamic Effects and Metabolic Fate in Non-Human Animal Models

Specific pharmacodynamic and metabolic fate studies for 3alpha,20-Lupanediol are not extensively detailed in the available literature. However, research on the broader class of lupane triterpenoids provides insights into their behavior in vivo. A significant challenge for the therapeutic development of these compounds is their poor water solubility and consequently limited bioavailability. researchgate.netnih.govmdpi.com

Pharmacokinetic studies on betulinic acid, a related lupane triterpene, showed that it is widely distributed in several tissues after intraperitoneal administration to mice. nih.gov Efforts to improve bioavailability often involve chemical modification, such as glycosylation, to create saponin (B1150181) derivatives with enhanced water solubility and potentially improved pharmacological activity. researchgate.net

The metabolic fate of these compounds is often governed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov For example, specific CYP enzymes have been identified that catalyze oxidation reactions on the pentacyclic triterpene skeleton. One such enzyme, NaCYP716A419, was shown to perform a three-step oxidation at the C28 position of scaffolds like lupeol and lupanediol, yielding corresponding alcohols, aldehydes, and carboxylic acids. nih.gov This indicates that the liver is a primary site for the metabolism of these compounds. researchgate.net

Investigation of Biological System Modulation in Controlled in vivo Experiments

While in vivo data for 3alpha,20-Lupanediol itself is scarce, controlled experiments with related lupane-type triterpenes have demonstrated their ability to modulate biological systems in non-human animal models. These studies highlight their potential in various research contexts.

For example, lupeol has been investigated for its hepato-protective effects. In one study, it demonstrated the ability to protect against liver damage by restoring the activity of hepatic enzymes and reducing oxidative stress. nih.gov In another area of research, novel synthetic derivatives of lupeol were screened for their in vivo antihyperglycemic activity. mdpi.comresearchgate.net Several of these derivatives were found to lower blood glucose levels in a sucrose-challenged, streptozotocin-induced diabetic rat model, indicating an effect on metabolic regulation. mdpi.com

Table 3: Examples of Biological System Modulation by Lupane-Type Triterpenes in in vivo Models

Compound/DerivativeAnimal ModelBiological System InvestigatedObserved EffectCitation
LupeolSwiss albino miceHepatic System (Carcinogen-induced damage)Restored activity of hepatic enzymes (LDH, AST, ALT, ALP); reduced oxidative stress. nih.gov
Lupeol DerivativesStreptozotocin-induced diabetic ratsMetabolic System (Hyperglycemia)Lowered blood glucose levels. mdpi.comresearchgate.net
Betulinic AcidMicePharmacokinetics/Tissue DistributionCompound was widely distributed in several tissues post-administration. nih.gov

Synthetic Chemistry and Structural Modification Studies of 3alpha,20 Lupanediol

Chemical Synthesis Approaches

The synthesis of 3alpha,20-Lupanediol and related compounds can be approached through total synthesis, building the molecule from simple precursors, or semisynthesis, by modifying abundant natural triterpenoids.

The total synthesis of complex pentacyclic triterpenoids like those in the lupane (B1675458) family represents a formidable challenge in organic chemistry. These endeavors often serve as platforms for developing and showcasing novel synthetic strategies. rsc.orgrsc.orgbeilstein-journals.org While a specific total synthesis for 3alpha,20-Lupanediol is not prominently documented, general strategies developed for other intricate terpenoids are applicable.

Key strategies in the total synthesis of complex natural products often involve:

Electrochemical Strategies: Anodic electrochemical oxidative methods can be used to form valuable heterocyclic intermediates and achieve nonclassical bond disconnections under mild conditions. rsc.org This approach has been pivotal in the synthesis of various alkaloids and terpenoids. rsc.org

Desymmetrization Strategies: This approach constructs complex molecules from readily available symmetrical precursors. It simplifies the preparation of starting materials and allows for precise control over the formation of chiral centers, which is essential for molecules with multiple stereocenters like lupane triterpenoids. rsc.org

Cyclization Cascades: Tandem reactions, such as the aza-Prins cyclization or tandem cyclization/Mannich reactions, can rapidly build the polycyclic core of these molecules from simpler, often linear, precursors. beilstein-journals.org

These advanced synthetic methodologies highlight the ongoing innovation required to construct structurally complex natural products from the ground up. rsc.org

Given the complexity of total synthesis, semisynthesis from readily available natural precursors is the most common and practical approach for obtaining lupane derivatives. rsc.org Betulin (B1666924) and betulinic acid, which are abundant in the bark of birch trees, are primary starting materials. rsc.orgmedcraveonline.com Betulin is generally more abundant but less bioactive than betulinic acid. nih.gov

The semisynthetic process often involves a series of chemical transformations:

Oxidation: The conversion of the more abundant betulin to the more versatile betulinic acid is a key step, typically involving oxidation of the C-28 primary alcohol to a carboxylic acid. rsc.orgmedcraveonline.com

Functional Group Interconversion: Once obtained, betulinic acid serves as a versatile scaffold for further modifications at its various functional groups, including the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-20/C-29 double bond. medcraveonline.commdpi.com For instance, the rare triterpenoid (B12794562) 3-epihydroxylup-20(29)-en-19(28)-olide has been prepared via a hemi-synthesis starting from betulinic acid. researchgate.net

This semisynthetic approach allows for the efficient production of a wide range of derivatives for biological evaluation. mdpi.com

Controlling the stereochemistry during the introduction of functional groups is critical for synthesizing specific isomers like 3alpha,20-Lupanediol. The lupane skeleton has few inherent functional groups, making regioselective and stereoselective modifications challenging. nih.gov

Researchers have developed several methodologies to address this:

Directed Oxidation: The existing hydroxyl group at C-3 or the alcohol/acid at C-28 can be used as directing groups to guide reagents to specific positions on the steroid core. nih.gov

Stereoselective Reduction: The synthesis of 3-epi-20,29-dihydrobetulinic acid derivatives has been achieved through the stereoselective reduction of a ketone at the C-3 position using reagents like L-selectride. researchgate.net This demonstrates the ability to control the stereochemistry of hydroxyl groups on the A-ring.

Allylic Rearrangements and Cross-Coupling: For modifications at other positions, strategies like stereoselective allylic rearrangements can create specific double bond isomers, which can then be functionalized. rsc.org Negishi cross-coupling reactions have also been used to introduce substituents with stereoretention. rsc.org

Intramolecular Acyl Transfer: For creating specific amide derivatives, novel strategies involving intramolecular acyl transfer have been developed to produce single, stable atropisomers under kinetic control. rsc.org

These methods provide chemists with the tools to selectively functionalize the lupane scaffold, enabling the synthesis of specific stereoisomers for detailed biological study.

Semisynthesis from Abundant Triterpenoid Precursors

Structure-Activity Relationship (SAR) Investigations of Lupane Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For lupane triterpenoids, extensive SAR studies have been conducted to identify key pharmacophores and guide the design of more potent and selective therapeutic agents. nih.govnih.govnih.gov

The rational design of new drugs often involves modifying a lead compound, such as a lupane triterpenoid, to enhance its activity or other properties. nih.govgoogle.com This involves synthesizing a library of analogs where specific parts of the molecule are systematically altered. acs.org By testing these analogs, researchers can deduce which structural components are essential for the desired biological effect.

A variety of analogs have been synthesized from betulin and betulinic acid to probe their mechanisms of action:

Heterocyclic Derivatives: Fused heterocycles (isoxazoles, pyrazines, pyridines) have been introduced at the C-2/C-3 positions of the A-ring to create novel derivatives. mdpi.comrsc.org

Hydroxamate Derivatives: Recognizing that hydroxamates are potent zinc-binding groups in enzyme inhibitors, researchers have synthesized hydroxamate derivatives of betulin and betulinic acid. researchgate.net

Conjugates with Other Pharmacophores: Hybrid molecules have been created by linking lupane triterpenoids to other biologically active fragments, such as arylpyrimidines or triphenylphosphonium cations, to create agents with novel or enhanced activities. researchgate.netnih.gov

The table below summarizes selected examples of rationally designed lupane analogs and their intended purpose.

Analog Class Starting Material Modification Site(s) Purpose of Modification Reference(s)
Heterocycle-fused derivativesBetulonic acidA-ring (C-2, C-3), C-28Introduce novel pharmacophores rsc.org
Arylpyrimidine ConjugatesBetulonic acidC-28 (amide linkage)Combine pharmacophores for anti-inflammatory activity nih.gov
Triphenylphosphonium SaltsBetulinic acid derivativesC-2, C-30Target mitochondria for anticancer activity researchgate.netgoogle.com
Hydroxamate DerivativesBetulin, Betulinic acidC-3, C-28Inhibit histone deacetylases (HDACs) researchgate.net
Piperazine DerivativesBetulinic acidC-28Develop new anti-HIV inhibitors nih.gov

Through extensive SAR studies, researchers have identified several key structural motifs on the lupane skeleton that are crucial for biological activity. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. mdpi.comresearchgate.net

Key pharmacophoric regions in lupane derivatives include:

The A-Ring: Modifications at the C-3 position are common. For instance, converting the hydroxyl group to a methoxy (B1213986) group has been shown to enhance anticancer activity in some triterpenes. rsc.org The introduction of nitrogen-containing heterocycles fused to the A-ring is also a key strategy. mdpi.comrsc.org

The C-28 Position: The functionality at C-28 is critical. The presence of a carboxylic acid (as in betulinic acid) is often important for activity. rsc.org This position is frequently used as an anchor point to attach other molecules, such as sugars or fluorescent probes, to create conjugates with new properties. mdpi.comresearchgate.net

The C-20/C-29 Alkene: This exocyclic double bond is a characteristic feature of many lupane triterpenoids and is a site for chemical modification.

Nitrogen-Containing Substituents: The introduction of nitrogen-based functional groups, such as 1,2,3-triazoles and Mannich bases, has proven to be an effective strategy for modulating the biological activity of triterpenes, particularly their antitumor and antiviral properties. mdpi.com

The table below highlights key structural motifs and their observed influence on the biological activity of lupane derivatives.

Structural Motif / Modification Position(s) Influence on Biological Activity Reference(s)
Hydroxyl GroupC-3A key handle for derivatization; its stereochemistry can be crucial. medcraveonline.comontosight.ai
Carboxylic AcidC-28Often essential for anti-HIV and anticancer activity. rsc.orgmedcraveonline.com
Fused Heterocycles (e.g., Pyrazine)A-Ring (C-2, C-3)Can significantly increase antiprotozoal activity. rsc.org
1,2,3-Triazole MoietyVariousActs as a key pharmacophore, often enhancing anticancer or antiviral properties. mdpi.com
Triphenylphosphonium CationC-2, C-30Targets mitochondria, leading to enhanced cytotoxicity in cancer cells. researchgate.net
Dimethylsuccinyl GroupC-3Critically enhances anti-HIV activity (e.g., Bevirimat). nih.gov

These findings underscore the importance of specific functional groups and their placement on the lupane scaffold for achieving desired biological effects, guiding future drug design efforts. rsc.org

Impact of Stereochemistry and Regioisomers on Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioisomerism) on the lupane scaffold are pivotal in dictating the biological activity of its derivatives. In chiral biological systems, such as the human body, enantiomers of a drug can exhibit significant differences in their interaction with targets like enzymes and receptors, leading to varied pharmacological effects. nih.gov This principle holds true for the lupane class of triterpenoids, where even subtle modifications to the core structure can result in profound changes in biological function.

While direct comparative studies on the biological activity of 3alpha,20-Lupanediol versus its specific stereoisomers (e.g., the 3-beta epimer) or other lupanediol regioisomers are not extensively detailed in the available literature, research on closely related lupane triterpenoids provides strong evidence for the importance of these structural features. For instance, studies comparing various pentacyclic triterpenes, including those with lupane, oleanane (B1240867), and ursane (B1242777) skeletons, have demonstrated that minor structural variations significantly influence their anticancer properties and the mechanistic pathways they trigger. univie.ac.at

Key findings from related lupane derivatives underscore this structure-activity relationship:

Substituents on the Rings: The nature of substituent groups on the pentacyclic structure is critical. A comparative study of lupane-type triterpenes revealed that changing a substituent at position C-17 from a methyl group (as in lupeol) to a hydroxymethyl group (as in betulin) or a carboxylic acid (as in betulinic acid) dramatically alters the compound's effect on mitochondrial membrane permeability in cancer cells. univie.ac.at

Glycosylation Patterns: The attachment of sugar moieties (glycosides) to the lupane core also modulates activity. In a study on lupane-triterpene glycosides, the structure and linkage of the sugar chains were shown to affect the compounds' ability to stimulate the release of immune-modulating cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). chemrxiv.org

Prostereoisomerism: Many biologically active molecules that are technically achiral possess prostereoisomerism, a property that allows them to be recognized differently by chiral receptors. This concept suggests that a certain level of three-dimensional complexity, even in achiral molecules, is often a prerequisite for efficient biological activity. google.com

These examples from the broader lupane family strongly suggest that the specific stereochemistry of the hydroxyl groups at the C-3 (alpha orientation) and C-20 positions in 3alpha,20-Lupanediol, as well as their precise locations, are crucial determinants of its biological profile. Any alteration, such as inverting the stereocenter at C-3 to the beta position or moving the C-20 hydroxyl group to another location on the E-ring, would be expected to produce a regioisomer with a distinct profile of biological activity.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to rationalize structure-activity relationships (SAR), predict the properties of novel compounds, and guide synthetic efforts. For complex natural products like 3alpha,20-Lupanediol and its derivatives, these in silico methods provide crucial insights into their interactions with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. clinmedjournals.orgnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, providing a static snapshot of the interaction. This method is instrumental in screening large libraries of compounds to identify potential hits and in generating hypotheses about how a molecule exerts its biological effect. clinmedjournals.orgresearchgate.net For the lupane class, docking studies have been employed to explore potential mechanisms of action. For example, in silico analyses have identified lupane derivatives as potential inhibitors of targets crucial for the survival of pathogens, such as Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in Plasmodium falciparum, the parasite that causes malaria. nih.gov

Molecular Dynamics (MD) Simulations complement docking by providing a dynamic view of the ligand-target complex, simulating its movement and conformational changes over time. researchgate.net This is critical because proteins are not rigid structures. MD simulations can assess the stability of the binding pose predicted by docking, reveal key hydrogen bonds and other interactions that stabilize the complex, and provide insights into how protein flexibility might influence ligand binding. researchgate.netresearchgate.net These simulations can help refine lead compounds by predicting how structural modifications might improve binding affinity and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. bioengineer.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. bioengineer.org

For lupane-type triterpenoids, 2D-QSAR studies have been successfully applied to model their cytotoxic activity against various cancer cell lines. nih.gov These studies typically involve the following steps:

Data Set Compilation: A set of lupane derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: A wide range of molecular descriptors, representing physicochemical properties like electronic, steric, and topological features, are calculated for each molecule.

Model Building: Statistical methods, such as Partial Least Squares (PLS) or Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. bioengineer.orgnih.gov

Validation: The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (R²), the cross-validation coefficient (Q²), and the predictive ability on an external test set (R²pred). bioengineer.orguniroma1.it

A reliable QSAR model can then be used to screen virtual libraries of novel lupane derivatives, identifying those with the highest predicted potency for subsequent synthesis and experimental testing.

De novo Design of Novel Lupane Scaffolds

De novo design refers to the computational creation of entirely new molecules that are tailored to fit a specific biological target. While traditional medicinal chemistry often focuses on modifying an existing scaffold, de novo design algorithms can generate novel molecular architectures from scratch or by combining smaller fragments. nih.govnih.gov

A related and widely used concept in computational chemistry is "scaffold hopping." This strategy aims to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule but possess a different core structure (scaffold). univie.ac.atresearchgate.net This is valuable for discovering new patentable chemical series, improving pharmacokinetic properties, or overcoming other liabilities of an existing lead compound. researchgate.net Computational approaches to scaffold hopping often use pharmacophore models or shape-based screening to find new molecules that mimic the essential 3D features of the original ligand. univie.ac.atresearchgate.net

In the context of the lupane framework, while extensive work has been done on the synthesis of new derivatives by modifying the existing scaffold, arxiv.org the application of true de novo design to create entirely new, lupane-like skeletons is an emerging frontier. More commonly, computational tools are used in a scaffold-hopping approach or to guide the rational design of new derivatives. uniroma1.it For example, reinforcement learning, a type of artificial intelligence, is being developed for unconstrained scaffold hopping, allowing for the full-molecule generation of new designs that maintain 3D and pharmacophore similarity to a reference molecule but have a novel core. chemrxiv.org These advanced computational methods represent the future of drug design, holding the potential to generate unique triterpenoid-inspired scaffolds with optimized biological activity. nih.gov

Broader Research Applications and Future Directions for 3alpha,20 Lupanediol

Development of 3alpha,20-Lupanediol as a Biochemical Probe or Research Tool

The utility of 3alpha,20-Lupanediol as a research tool is primarily linked to its role as a product of multifunctional enzymes. Its detection serves as a critical indicator for the activity and product profile of specific oxidosqualene cyclases (OSCs).

A key example is the characterization of NaOSC1 from Nicotiana attenuata, an ecologically important plant. When this enzyme's genetic code is expressed in a host system like Nicotiana benthamiana, it synthesizes a range of triterpenoids. The identification of 3alpha,20-Lupanediol as one of the major products, alongside lupeol (B1675499) and dammarenediol II, is crucial for defining NaOSC1 as a multifunctional enzyme. mpg.denih.govresearchgate.net This makes the compound an important analytical standard and a marker for studying the evolution and function of triterpene biosynthesis. Its presence helps researchers distinguish the activity of multifunctional OSCs from more selective enzymes, such as NaOSC2, which produces only β-amyrin. mpg.deresearchgate.net

Furthermore, in-silico studies have highlighted the potential of 3alpha,20-Lupanediol as a molecular probe for enzyme inhibition. A molecular docking study identified 3alpha,20-Lupanediol as a potential inhibitor of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a validated drug target. mdpi.com While this was a computational screening, it lays the groundwork for future in vitro and in vivo experiments where 3alpha,20-Lupanediol could be used as a probe to investigate the active site and inhibitory mechanisms of this essential parasitic enzyme.

The table below summarizes the enzymatic origin of 3alpha,20-Lupanediol, highlighting its utility as a marker for specific enzyme functions.

Enzymatic Synthesis of 3alpha,20-Lupanediol
Enzyme Organism of Origin Key Products Identified Research Implication of 3alpha,20-Lupanediol
NaOSC1 Nicotiana attenuata Lupeol, dammarenediol II, 3alpha,20-lupanediol Marker for multifunctionality of the enzyme. mpg.deresearchgate.net
AtLUP1 Arabidopsis thaliana Lupeol, β-amyrin, 3alpha,20-lupanediol Indicator of product diversity from a single cyclase. nih.govebi.ac.uk

Integration with Systems Biology Approaches (Genomics, Proteomics, Metabolomics)

Systems biology aims to understand complex biological systems by integrating data from various "omics" levels, including genomics (genes), proteomics (proteins), and metabolomics (metabolites). isaaa.orgnih.gov 3alpha,20-Lupanediol is increasingly being incorporated into such studies, particularly through metabolomic profiling, to build comprehensive models of plant defense and metabolism.

Metabolomic studies using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been essential for identifying and quantifying 3alpha,20-Lupanediol in plant tissues. nih.govfrontiersin.org In Nicotiana attenuata, metabolomic and feature-based molecular network analyses have been combined with gene silencing techniques (a functional genomics tool) to link triterpene profiles to biological functions. mpg.de

In these studies, researchers silenced the expression of the NaOSC1 and NaOSC2 genes and then measured the resulting changes in the plant's metabolome and its resistance to herbivores. mpg.deresearchgate.net The results showed that silencing NaOSC1 led to a decrease in 3alpha,20-Lupanediol levels, which correlated with an increase in the mass of Manduca sexta larvae feeding on the plants. mpg.de This integration of genomic (gene silencing) and metabolomic (quantification of 3alpha,20-lupanediol) data provides strong evidence for the compound's role in a complex defense network. mpg.de This approach moves beyond identifying the compound to understanding its functional role within the broader biological system of the plant.

The future of this research involves creating more detailed models that integrate transcriptomic data (which genes are being expressed), proteomic data (which enzymes are present), and metabolomic data to predict how plants will respond to environmental stress. nih.gov

Advanced Biotechnological Applications in Plant Science and Synthetic Biology

Synthetic biology involves redesigning organisms for useful purposes by engineering new abilities. nih.gov 3alpha,20-Lupanediol and its biosynthetic pathway are valuable targets for such applications, primarily in producing specialized metabolites and understanding plant defense.

A significant application is the use of heterologous expression systems to produce triterpenoids. Scientists have successfully transferred the gene for the enzyme NaOSC1 from Nicotiana attenuata into Nicotiana benthamiana to produce 3alpha,20-Lupanediol. mpg.deresearchgate.net This serves two purposes: it confirms the function of the gene and provides a "bio-factory" to produce the compound for further study without needing to extract it from its native source. researchgate.net

More advanced applications involve engineering the entire biosynthetic pathway into microorganisms, which can be grown in large-scale fermenters. This approach, part of the broader field of metabolic engineering, aims to create sustainable and scalable sources of plant-derived chemicals. researchgate.net The production of the precursor 2,3-oxidosqualene (B107256) has been established in photosynthetic bacteria like Rhodobacter capsulatus and Synechocystis sp. PCC 6803. plos.org Subsequent expression of an oxidosqualene cyclase like AtLUP1 in these hosts led to the production of lupeol and a related diol, demonstrating the feasibility of using engineered microbes to synthesize complex triterpenes like 3alpha,20-Lupanediol. plos.org

These synthetic biology platforms are not only for production but also serve as powerful research tools for pathway elucidation and enzyme discovery, accelerating our ability to find and characterize new bioactive compounds. researchgate.net

Exploration of Uncharacterized Biological Roles and Interactions in Diverse Organisms

While a role in plant defense is emerging, the specific functions of 3alpha,20-Lupanediol remain largely uncharacterized. Research is now focused on dissecting its precise biological activities and interactions.

Studies in Nicotiana attenuata provide the most detailed clues. The compound shows pronounced temporal and tissue-specific accumulation, with the highest levels found in young seedlings and the roots of young plants. mpg.denih.gov This pattern suggests a protective role during vulnerable life stages. Its accumulation was measured at levels up to 2,193 ng/g fresh weight in 14-day-old seedlings. mpg.de

The link to defense against herbivores is supported by experiments where silencing the NaOSC1 gene, which is responsible for producing 3alpha,20-Lupanediol, made the plants more susceptible to Manduca sexta larvae. mpg.de Metabolomic analysis revealed that metabolite clusters containing triterpenes, likely including derivatives of 3alpha,20-Lupanediol, showed a significant negative correlation with larval mass. mpg.de This indicates that the compound or its downstream products contribute to the plant's anti-herbivore chemical arsenal.

The table below presents the tissue-specific accumulation of 3alpha,20-Lupanediol, suggesting its targeted biological roles.

Accumulation of 3alpha,20-Lupanediol in Nicotiana attenuata
Plant Age/Tissue Concentration (ng/g Fresh Weight) Implied Biological Role
14-day-old seedlings 2,193 Protection of young, vulnerable plants. mpg.de
Roots (4-week-old plants) High accumulation Defense against soil-borne pests or pathogens. mpg.de
Leaves and Stems Low levels (detectable after induction) Inducible defense in response to threats. mpg.de

Future research will likely explore its potential antimicrobial properties, its role in mediating interactions with beneficial soil microbes, and the specific molecular targets it affects in herbivores.

Methodological Advancements in Triterpenoid (B12794562) Research

Progress in understanding 3alpha,20-Lupanediol is intrinsically linked to broader methodological advancements in the study of triterpenoids. These advancements span from gene discovery to chemical analysis.

Gene Discovery and Functional Characterization: The use of transcriptomics to mine gene sequences from plants has accelerated the discovery of new oxidosqualene cyclases (OSCs). researchgate.net Combining this with heterologous expression in hosts like N. benthamiana or yeast allows for the rapid testing of gene function and determination of product profiles, which is how the multifunctionality of enzymes producing 3alpha,20-Lupanediol was confirmed. mpg.deresearchgate.net Virus-induced gene silencing (VIGS) is another key technique used to probe gene function directly within the plant, providing crucial insights into the in vivo role of the resulting compounds. mpg.de

Analytical Chemistry: Advances in mass spectrometry, particularly GC-MS and LC-MS, are central to triterpenoid research. researchgate.net These methods allow for the sensitive detection and reliable quantification of 3alpha,20-Lupanediol and related compounds even at low concentrations in complex biological extracts. frontiersin.org The development of comprehensive metabolite libraries and molecular networking tools helps to analyze the vast datasets generated by these techniques, enabling the identification of known compounds and the annotation of novel, uncharacterized derivatives. mpg.de

Synthesis and Structural Elucidation: While not yet widely applied to 3alpha,20-Lupanediol, advances in chemical synthesis and modification of related triterpenoids, such as betulin (B1666924), are creating new toolkits. mdpi.com These methods could be adapted to create labeled versions of 3alpha,20-Lupanediol for use as biochemical probes or to synthesize derivatives with enhanced activity for structure-activity relationship studies. Newer spectroscopic techniques and X-ray analysis continue to be critical for the definitive structure elucidation of novel triterpenoids discovered in nature. nih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing 3alpha,20-Lupanediol in vitro?

Answer: Synthesis typically involves triterpene isolation from natural sources (e.g., Lupinus species) followed by purification via column chromatography. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS). Ensure solvent purity and calibration standards for reproducibility .

Q. How can researchers validate the biological activity of 3alpha,20-Lupanediol in preliminary assays?

Answer: Use dose-response experiments in cell-based models (e.g., anti-inflammatory assays measuring TNF-α/IL-6 suppression). Include positive controls (e.g., dexamethasone) and triplicate measurements to assess statistical significance (p < 0.05, ANOVA with post-hoc Tukey test). Document solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in early-stage pharmacological studies?

Answer: Nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Report means ± SEM and use software like GraphPad Prism for curve fitting. Adjust alpha levels for multiple comparisons (e.g., Bonferroni correction) to minimize Type I errors .

Advanced Research Questions

Q. How can contradictory data on 3alpha,20-Lupanediol’s mechanism of action across studies be resolved?

Answer: Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies to assess bioavailability and tissue distribution. Use knockout models (e.g., CRISPR-Cas9) to isolate molecular targets (e.g., NF-κB or MAPK pathways). Replicate conflicting experiments under standardized conditions (temperature, cell passage number) and perform meta-analyses to identify confounding variables .

Q. What experimental designs are optimal for evaluating synergistic effects of 3alpha,20-Lupanediol with other triterpenoids?

Answer: Employ factorial designs (e.g., 2x2 matrices) to test combinations. Use isobolographic analysis to distinguish additive vs. synergistic interactions. Validate findings with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. Ensure blinding and randomization to reduce bias .

Q. How should researchers address variability in 3alpha,20-Lupanediol’s efficacy across in vivo models?

Answer: Stratify animal cohorts by age, sex, and genetic background. Incorporate longitudinal sampling (e.g., plasma/tissue collection at multiple timepoints) to track dynamic responses. Apply mixed-effects models to account for intra-subject variability. Cross-validate results in humanized models (e.g., patient-derived xenografts) .

Methodological and Ethical Considerations

Q. What frameworks ensure rigorous hypothesis formulation for studies on 3alpha,20-Lupanediol?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For mechanistic studies, use PICO (Population: cell/animal model; Intervention: compound concentration; Comparison: vehicle/control; Outcome: pathway modulation). Justify gaps via systematic literature reviews (PRISMA guidelines) .

Q. How can reproducibility challenges in triterpenoid research be mitigated?

Answer: Publish detailed protocols (e.g., SOPs for extraction/purification) in supplemental materials. Use authenticated cell lines (STR profiling) and report reagent lot numbers. Share raw data via repositories like Figshare. Adhere to ARRIVE guidelines for in vivo studies .

Data Presentation and Reporting Standards

Q. What are the best practices for reporting NMR and mass spectrometry data in publications?

Answer: Include full spectral parameters (solvent, frequency, reference peaks) and assign all signals (δ in ppm, J in Hz). For HRMS, report m/z values with <5 ppm error. Annotate fragmentation patterns and isotopic distributions. Use IUPAC nomenclature for structural descriptions .

Q. How should researchers handle non-significant or negative results in 3alpha,20-Lupanediol studies?

Answer: Report effect sizes and confidence intervals to contextualize findings. Discuss potential limitations (e.g., sample size, assay sensitivity). Use equivalence testing where appropriate. Publish in dedicated journals (e.g., PLOS ONE) to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.